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Abstract
CHS-828, also known as GMX1778, is a potent and specific small molecule inhibitor of

nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage

pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] By targeting this

critical metabolic node, CHS-828 profoundly disrupts cellular bioenergetics, leading to cytotoxic

effects in cancer cells, which often exhibit a heightened dependence on NAD+ for their rapid

proliferation and DNA repair processes.[1][4] This technical guide provides an in-depth analysis

of the core effects of CHS-828 on cellular bioenergetics, presenting quantitative data, detailed

experimental protocols, and visual representations of the underlying molecular pathways and

experimental workflows.

Core Mechanism of Action: NAD+ Depletion
The primary mechanism of action of CHS-828 is the competitive inhibition of NAMPT, which

catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key

precursor for NAD+ synthesis.[2] This inhibition leads to a rapid and sustained depletion of the

cellular NAD+ pool.[1] NAD+ is an essential coenzyme for a multitude of cellular processes,

including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation, as well

as a substrate for NAD+-consuming enzymes such as poly(ADP-ribose) polymerases (PARPs)

and sirtuins.
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The depletion of NAD+ by CHS-828 initiates a cascade of bioenergetic consequences,

ultimately culminating in cell death. The sequence of events typically follows the depletion of

NAD+, followed by a decline in adenosine triphosphate (ATP) levels, and subsequent loss of

cell viability.[4][5]
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Caption: CHS-828 inhibits NAMPT, leading to NAD+ depletion and subsequent disruption of

cellular bioenergetics and cell death.

Quantitative Effects on Bioenergetic Parameters
The following tables summarize the quantitative effects of CHS-828 on key cellular bioenergetic

parameters as reported in various studies.
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Parameter Cell Line
CHS-828

Conc.
Time Point Effect Reference

NAD+ Levels
U251 human

glioma
5 nM 16 h

Decrease in

steady state

levels

[6]

IM-9 multiple

myeloma
30 nM 6-20 h

Significant

decline
[7]

PaTu898T &

Panc-1

pancreatic

cancer

Increasing

doses
24 h

3- to 4-fold

decrease
[8]

GOT1

neuroendocri

ne tumor

10 nM 5-14 h

Clear

reducing

effect

[9]

ATP Levels
U-937 GTB

lymphoma
Not specified 24 h

Remained at

65% of

control, then

rapid

decrease

[10]

IM-9 multiple

myeloma
30 nM 24-36 h

Loss of

cellular ATP
[7]

Lactate

Production

U-937 GTB

lymphoma
Not specified 8 h

114% of

control
[10]

Extracellular

Acidification

Rate (ECAR)

Human tumor

cells

Concentratio

n-dependent
15-24 h

Significant

increase
[11]

U-937 GTB

lymphoma
Not specified Instant Stimulation [10]

Reactive

Oxygen

Species

(ROS)

U251 human

glioma
5 nM Various

Increased

steady state

levels of

superoxide

[6][8]
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Impact on Glycolysis and Mitochondrial Respiration
CHS-828 induces complex, time-dependent effects on the two major ATP-producing pathways:

glycolysis and mitochondrial respiration.

Initial Glycolytic Upregulation: Several studies report an initial and rapid increase in the

extracellular acidification rate (ECAR) upon exposure to CHS-828.[10][11] This suggests a

compensatory upregulation of glycolysis, likely in response to an early impairment of

mitochondrial function.[12][13] This effect is abolished when glucose is removed from the

culture medium, confirming its glycolytic origin.[11]

Late-Stage Glycolytic Inhibition: Despite the initial stimulation, prolonged exposure to CHS-
828 leads to a subsequent shutdown of glucose consumption and a late-stage inhibition of

glycolysis.[10] This is likely a consequence of severe NAD+ depletion, as NAD+ is a crucial

coenzyme for the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

Mitochondrial Respiration: The initial increase in ECAR has been interpreted as a

consequence of the inhibition of mitochondrial respiration.[12] However, the direct and

detailed effects of CHS-828 on oxygen consumption rate (OCR) are not as extensively

characterized in the available literature. Some studies with other NAMPT inhibitors suggest

that the mitochondrial NAD+ pool and mitochondrial bioenergetics may be less sensitive to

acute NAMPT inhibition compared to the cytoplasmic pool.[14]

Logical Flow: Bioenergetic Shift Induced by CHS-828
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Caption: CHS-828 induces a biphasic effect on glycolysis, with an initial compensatory increase

followed by late-stage inhibition leading to energy crisis.

Induction of Oxidative Stress
Treatment with CHS-828 has been shown to increase intracellular reactive oxygen species

(ROS) in cancer cells, specifically by elevating superoxide levels.[6][8] This effect is linked to

the depletion of NAD+ and the subsequent decrease in the levels of its reduced forms, NADH

and NADPH, which are critical for cellular antioxidant defense systems.[6] The increase in ROS

can contribute to cellular damage and apoptosis. Notably, this ROS induction appears to be

selective for cancer cells, as it is not observed in normal cells.[6]

Experimental Protocols
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Measurement of Cellular NAD+/NADH Levels
Principle: This assay quantifies the total intracellular NAD+ and NADH levels using a cycling

enzyme reaction.

Protocol:

Cell Culture and Treatment: Plate cells at a density of 1 x 10^6 cells per well and treat with

desired concentrations of CHS-828 for the specified time.

Cell Lysis: Harvest cells and extract NAD+/NADH using 200 µL of extraction buffer. Perform

two cycles of freeze-thawing to ensure complete lysis.

Assay Reaction: Add 50 µL of the cell extract to a 96-well plate. Add 100 µL of NAD cycling

mix and incubate for 5 minutes.

Signal Development: Add 10 µL of NADH developer to each well.

Measurement: Read the absorbance or fluorescence according to the specific kit

manufacturer's instructions (e.g., MBL International).[6]

Measurement of Cellular ATP Levels
Principle: This bioluminescent assay measures ATP released from viable cells using a luciferin-

luciferase reaction.

Protocol:

Cell Culture and Treatment: Plate cells in a 96-well plate and treat with CHS-828 for the

desired duration.

Reagent Preparation: Prepare the ATP detection reagent according to the manufacturer's

protocol (e.g., ViaLight HS Kit).

Cell Lysis and Reaction: Add the ATP detection reagent directly to the cell culture wells. This

reagent lyses the cells and initiates the luciferase reaction.
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Measurement: Measure the luminescence using a plate reader. The light output is directly

proportional to the ATP concentration.[5]

Measurement of Extracellular Acidification Rate (ECAR)
Principle: ECAR is a measure of lactate production and is used as an indicator of the rate of

glycolysis. It is typically measured using a sensor that detects changes in proton concentration

in the extracellular medium.

Protocol (using Cytosensor Microphysiometer):

Cell Seeding: Seed cells onto a sensor chip and allow them to adhere.

Equilibration: Equilibrate the cells in a low-buffering medium.

CHS-828 Treatment: Introduce CHS-828 at various concentrations.

ECAR Measurement: The Cytosensor microphysiometer continuously measures the rate of

proton extrusion from the cells, providing real-time ECAR data.[10][11]

Measurement of Reactive Oxygen Species (ROS)
Principle: This assay uses a cell-permeable fluorescent probe, such as dihydroethidine (DHE)

or 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which becomes fluorescent upon

oxidation by ROS.

Protocol:

Cell Culture and Treatment: Plate cells and treat with CHS-828 for the desired time.

Probe Loading: Incubate the cells with the ROS-sensitive probe (e.g., DHE) for a specified

period.

Measurement: Measure the fluorescence intensity using a flow cytometer, fluorescence

microscope, or a microplate reader.[6][8] An increase in fluorescence indicates an increase

in intracellular ROS.

Experimental Workflow: Bioenergetic Profiling
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Workflow for Assessing Bioenergetic Effects
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Caption: A typical experimental workflow for characterizing the bioenergetic effects of CHS-828
on cancer cells.

Conclusion
CHS-828 exerts its potent antitumor activity by fundamentally disrupting cellular bioenergetics.

Through the specific inhibition of NAMPT, it triggers a cascade of events beginning with the
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depletion of NAD+, leading to a complex biphasic response in glycolysis, an increase in

oxidative stress, and ultimately, a catastrophic decline in cellular ATP levels. This

comprehensive understanding of the bioenergetic effects of CHS-828 is crucial for the rational

design of combination therapies and for identifying patient populations most likely to respond to

this class of anticancer agents. The experimental protocols and data presented in this guide

provide a framework for researchers to further investigate the intricate metabolic consequences

of NAMPT inhibition.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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